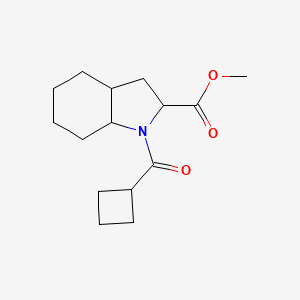
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate, also known as MOC-I, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOC-I is a cyclic derivative of tryptophan that exhibits promising pharmacological properties, making it a valuable compound for drug discovery and development.
Wirkmechanismus
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate exerts its pharmacological effects by modulating several cellular pathways. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to promote inflammation. Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate also activates the aryl hydrocarbon receptor (AhR), which plays an important role in regulating immune responses and cell growth.
Biochemical and Physiological Effects:
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has been found to modulate several biochemical and physiological processes in vitro and in vivo. Studies have shown that Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate can induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has also been found to inhibit angiogenesis, a process that is critical for tumor growth and metastasis. In addition, Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has been shown to enhance cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is also relatively non-toxic and has been shown to have low cytotoxicity in various cell lines. However, Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate. One area of interest is the development of Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate analogs with improved pharmacological properties, such as increased solubility and potency. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate in humans.
Synthesemethoden
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate can be synthesized through a multi-step process starting from commercially available tryptophan. The synthesis involves the cyclization of tryptophan with cyclobutanecarbonyl chloride, followed by methylation of the resulting product with methyl iodide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-19-15(18)13-9-11-5-2-3-8-12(11)16(13)14(17)10-6-4-7-10/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBOEWSDPBXJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)
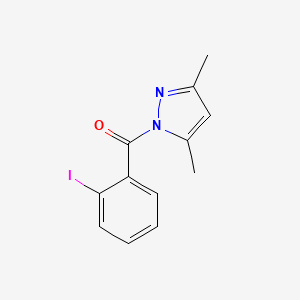

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
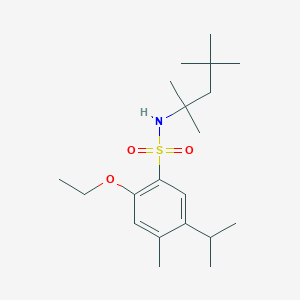
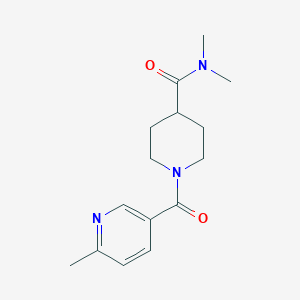
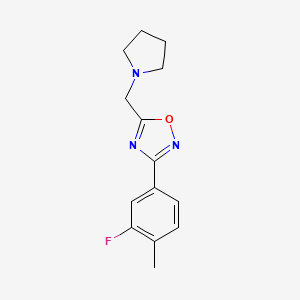
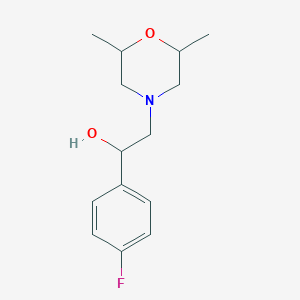
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
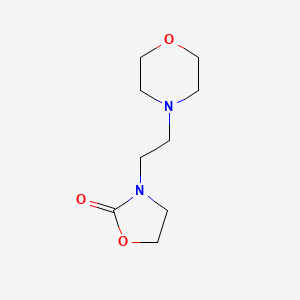
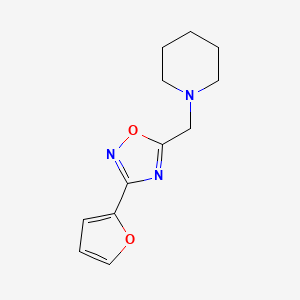
![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)